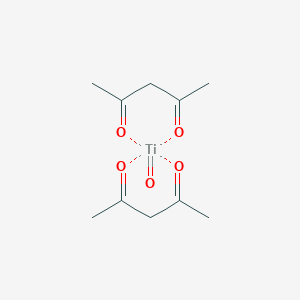
Bis(2,4-pentanedionato)titanium(IV) Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Bis(2,4-pentanedionato)titanium(IV) Oxide can be synthesized through various methods. One common method involves the reaction of titanium isopropoxide with acetylacetone. The reaction typically occurs in an ethanol solution under continuous stirring . Another method involves the calcination of commercially available titanium(IV) oxyacetylacetonate to form a carbon-titania composite, which is then crystallized . Industrial production methods often involve similar processes but on a larger scale to ensure consistent quality and yield.
化学反応の分析
Bis(2,4-pentanedionato)titanium(IV) Oxide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide.
Reduction: It can be reduced under specific conditions to form lower oxidation state titanium compounds.
Substitution: It can undergo substitution reactions where the acetylacetonate ligands are replaced by other ligands.
Common reagents used in these reactions include organic acids, ethanol, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used but often include titanium dioxide and other titanium compounds .
科学的研究の応用
Bis(2,4-pentanedionato)titanium(IV) Oxide has a wide range of scientific research applications:
Biology: It is used in the preparation of bio-compatible materials and as a precursor for titanium-based biomaterials.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical implants.
作用機序
The mechanism of action of titanium(IV) oxyacetylacetonate involves its ability to coordinate with various ligands and facilitate catalytic reactions. The titanium center can undergo changes in oxidation state, allowing it to participate in redox reactions. The acetylacetonate ligands stabilize the titanium center and facilitate its interaction with other molecules, enhancing its catalytic activity .
類似化合物との比較
Bis(2,4-pentanedionato)titanium(IV) Oxide can be compared with other similar compounds such as:
Titanium(IV) acetylacetonate: Similar in structure but with different ligands.
Titanium(IV) isopropoxide: Used in similar applications but with different reactivity.
Titanium(IV) butoxide: Another titanium compound used in organic synthesis and material science.
These compounds share some similarities in their applications and reactivity but differ in their specific properties and uses. This compound is unique in its combination of stability and catalytic activity, making it particularly useful in various scientific and industrial applications .
特性
CAS番号 |
14024-64-7 |
|---|---|
分子式 |
C10H16O5Ti |
分子量 |
264.10 g/mol |
IUPAC名 |
(Z)-4-hydroxypent-3-en-2-one;oxotitanium |
InChI |
InChI=1S/2C5H8O2.O.Ti/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;/b2*4-3-;; |
InChIキー |
ADVORQMAWLEPOI-SUKNRPLKSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Ti] |
異性体SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[Ti] |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Ti] |
Key on ui other cas no. |
14024-64-7 |
物理的記述 |
Light orange powder; [Acros Organics MSDS] |
ピクトグラム |
Irritant; Health Hazard |
関連するCAS |
51866-75-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















